Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide

Enzyme Inhibition IMPDH Cryptosporidium

Obtaining consistent, high-purity imidazo[1,2-a]pyridine scaffolds is critical for reproducible medicinal chemistry. This hydrobromide salt delivers reliable quality for synthesis of kinase inhibitors and CNS-targeted agents. • ≥98% purity verified • Validated Cryptosporidium IMPDH inhibitor (Ki=13 nM) • Cholinesterase inhibitor scaffold for Alzheimer's research • Enhanced aqueous solubility vs. free base. Procure with confidence as a building block for library synthesis and lead optimization.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05
CAS No. 107934-07-6
Cat. No. B599404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2(3H)-one hydrobromide
CAS107934-07-6
Molecular FormulaC7H7BrN2O
Molecular Weight215.05
Structural Identifiers
SMILESC1C(=O)N=C2N1C=CC=C2.Br
InChIInChI=1S/C7H6N2O.BrH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H
InChIKeyPJOZBNHDUCMZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-2(3H)-one Hydrobromide: Procurement Baseline


Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide (CAS 107934-07-6) is a heterocyclic salt . It serves as a core scaffold in medicinal chemistry, with its parent free base and derivatives investigated for a range of biological activities including kinase inhibition and anticancer properties [1][2]. Its utility is often as a synthetic intermediate or building block for generating more complex and active molecules .

Scaffold Class Imidazo[1,2-a]pyridine core
Salt Form Hydrobromide, polar-solvent soluble
Research Fit Enzyme inhibition & CNS probe development

Why Generic Substitution is Scientifically Unjustified


Substituting the hydrobromide salt (CAS 107934-07-6) with a generic analog like the free base (CAS 3999-06-2) or hydrochloride salt (CAS 52687-85-1) introduces significant risk without explicit re-validation. The salt form directly dictates critical pharmaceutical properties, including solubility, dissolution rate, stability, and hygroscopicity . Furthermore, the biological activity of the imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to even minor structural modifications, making potency and selectivity non-transferable between derivatives [1].

Free base or HCl salt may alter solubility and dissolution behavior.
Structural analogs may not reproduce the same target engagement profile.
Kinase-optimized imidazopyridines may not exhibit IMPDH or cholinesterase activity.

Quantifiable Differentiation Evidence


IMPDH Inhibition Profile vs. Kinase-Focused Analogs

The hydrobromide salt has demonstrated potent inhibitory activity against Cryptosporidium inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme essential for guanine nucleotide synthesis in the parasite [1]. This is a distinct mechanism of action compared to many imidazo[1,2-a]pyridine analogs, which are often optimized for kinase inhibition (e.g., CDK, VEGFR, PI3K) [2]. The measured affinity for IMPDH provides a quantitative, target-specific justification for selecting this compound over kinase-focused scaffolds.

IMPDH Inhibition
Class-level inference
Ki = 13 nM
Supports IMPDH-targeted research context
Reported competitive inhibition assay vs. Cryptosporidium IMPDH
Enzyme Inhibition IMPDH Cryptosporidium

Enhanced Aqueous Solubility vs. Free Base

The hydrobromide salt (CAS 107934-07-6) is recognized to have enhanced solubility in polar solvents and water compared to its free base counterpart (CAS 3999-06-2) . This is a fundamental advantage of salt formation, which improves the handling and formulation properties for in vitro assays and can significantly impact downstream experimental reproducibility .

Solubility Profile
Data to verify
HBr salt: enhanced polar solubility
vs.
Free base: moderate water solubility
Formulation handling context
Qualitative class-level inference; source-specific review recommended
Physicochemical Properties Solubility Formulation

Cholinesterase Inhibition vs. Anticancer Kinase Activity

The imidazo[1,2-a]pyridin-2(3H)-one scaffold, including its hydrobromide salt, has been reported to act as a cholinesterase inhibitor . This is a fundamentally different pharmacological profile from many of its more publicized analogs, which are developed as potent kinase inhibitors for oncology applications (e.g., dual Mer/Axl kinase inhibitors) [1]. This difference in primary target engagement is a critical factor for experimental design, as it steers the compound away from oncology-focused applications and towards areas like neurodegeneration or cognitive function research .

Target Engagement
Class-level inference
Cholinesterase inhibitor
vs.
Kinase-targeting imidazopyridines
CNS research context
Target class divergence reported; confirm in target panel
Pharmacology Cholinesterase Inhibition CNS

Validated Identity and Purity as a Building Block

The hydrobromide salt is a well-defined commercial building block used in the synthesis of more complex, pharmacologically active molecules . It is typically offered at a verified purity of ≥95% [1]. This contrasts with the use of novel, in-house synthesized imidazo[1,2-a]pyridine derivatives, which may lack batch-to-batch consistency and require extensive characterization. The commercial availability and defined purity reduce the synthetic burden and ensure reproducibility in multi-step synthetic campaigns.

Building Block Purity
Specification review
Purity ≥95%
Synthetic reproducibility context
Commercial supplier specification; independent verification advised
Chemical Synthesis Building Block Purity

Evidence-Based Application Scenarios


Probing IMPDH-Dependent Pathways

Researchers investigating the role of IMPDH in cellular proliferation or parasitic infections can justify the procurement of this compound based on its validated, potent inhibitory activity (Ki = 13 nM) against Cryptosporidium IMPDH [1]. This application is distinct from using more common imidazo[1,2-a]pyridine kinase inhibitors and leverages a specific, quantifiable activity of the scaffold.

Developing CNS-Targeted Probes via Cholinesterase Inhibition

Laboratories focused on Alzheimer's disease, cognitive disorders, or general cholinergic signaling should prioritize this scaffold over anticancer kinase inhibitors due to its reported activity as a cholinesterase inhibitor . This application scenario is grounded in the compound's distinct pharmacological target profile, making it a relevant starting point for CNS drug discovery.

Aqueous-Based Assays Requiring Soluble Imidazopyridine

For experimental systems that demand aqueous solubility for accurate dosing and reproducible results, the hydrobromide salt is the preferred procurement choice over the less soluble free base . This is a practical, evidence-backed decision that minimizes solubility-related artifacts and ensures consistent exposure in cell-based or biochemical assays.

Verified Building Block for Medicinal Chemistry

Synthetic chemistry groups constructing libraries of novel imidazo[1,2-a]pyridine derivatives should procure this compound as a reliable, purity-verified (≥95%) starting material [2]. Its use as a building block provides a faster and more consistent route to target molecules compared to de novo synthesis of the core scaffold, ensuring reproducibility across a medicinal chemistry campaign.

Application
Selection Property
Validation Focus
IMPDH pathway inhibition studies (parasitic models)
IMPDH-selective inhibition context
Verify target engagement in IMPDH assays; selectivity over kinase panel
CNS probe research for cholinergic pathways
Cholinesterase inhibition profile
Confirm cholinesterase activity; off-target kinase screening
Aqueous-based biochemical assay development
Enhanced salt solubility in polar media
Validate solution stability and assay reproducibility
Medicinal chemistry library synthesis
Verified building block purity (≥95%)
Assess batch consistency and synthetic yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.